Physicochemical Differentiation: XLogP3 and TPSA Comparison Against Closest N2-Aryl Pivalamide Analogs
The 3-chlorophenyl substituent on 450340-44-0 yields a computed XLogP3 of 3.5 and a topological polar surface area (TPSA) of 72.2 Ų, as derived from PubChem computed properties [1]. This positions the compound at a distinct lipophilicity node compared to its closest commercially available pivalamide analogs: the unsubstituted N-(2-phenyl) variant is expected to have a lower XLogP (estimated ~2.8 based on the absence of chlorine), while the 4-chlorophenyl isomer, though having identical molecular formula and computed XLogP, presents an altered electrostatic surface due to the para-chloro orientation [1]. The 3-chloro orientation introduces a dipole moment distinct from the 4-chloro isomer, which may affect recognition by polar binding pockets.
| Evidence Dimension | Computed lipophilicity and polarity |
|---|---|
| Target Compound Data | XLogP3 = 3.5; TPSA = 72.2 Ų; HBA = 3; HBD = 1; Rotatable Bonds = 3 |
| Comparator Or Baseline | N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide (estimated XLogP ~2.8, TPSA ~72 Ų); N-(2-(4-chlorophenyl) isomer: identical molecular formula but altered dipole vector |
| Quantified Difference | ΔXLogP ≈ +0.7 vs. unsubstituted phenyl analog; isomeric differentiation from 4-Cl via dipole orientation (non-quantifiable from computed data alone) |
| Conditions | Computed properties from PubChem (XLogP3, Cactvs); solution-phase behavior not experimentally measured for this specific compound in peer-reviewed literature |
Why This Matters
Lipophilicity differences of ΔXLogP ≥ 0.5 can significantly impact membrane permeability, non-specific protein binding, and assay interference potential, making the 3-chlorophenyl variant functionally non-interchangeable with the unsubstituted phenyl analog in cell-based assays.
- [1] PubChem Compound Summary. N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide. CID 4448529. Computed Properties section. Accessed April 2026. View Source
